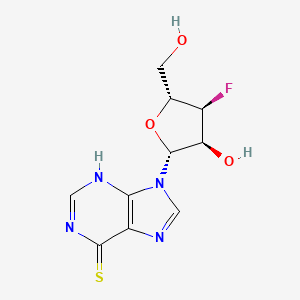
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring substituted with a fluorine atom, a hydroxymethyl group, and a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Purine Derivative: This step may involve nucleophilic substitution reactions where the purine derivative is introduced.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as chromatography and crystallization to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The purine derivative can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified purine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Antiviral Research: Explored for its potential antiviral properties, particularly against purine-utilizing viruses.
Industry
Pharmaceutical Development: Used in the development of new pharmaceutical compounds with improved efficacy and safety profiles.
作用機序
The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By mimicking natural substrates and binding to the active site of enzymes.
Modulate Receptor Function: By binding to receptors and altering their activity.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the mercapto group.
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-ol: Different position of the hydroxyl group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
Mercapto Group: The mercapto group can enhance binding affinity to certain molecular targets.
特性
分子式 |
C10H11FN4O3S |
|---|---|
分子量 |
286.29 g/mol |
IUPAC名 |
9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
XNAQDSXVPVCTCS-QYYRPYCUSA-N |
異性体SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
正規SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



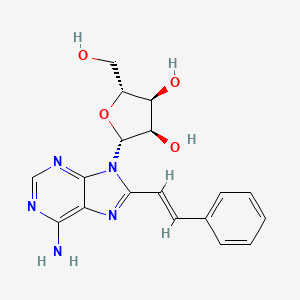
![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
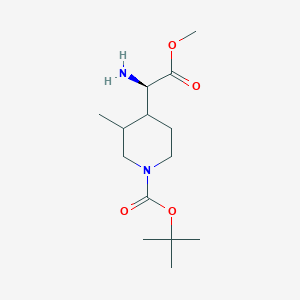
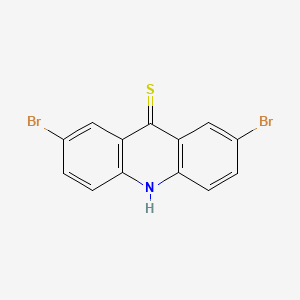
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
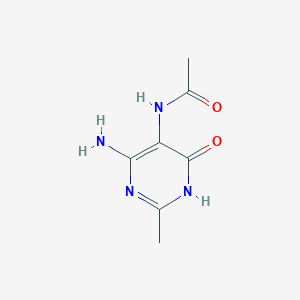
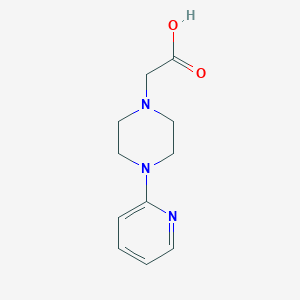
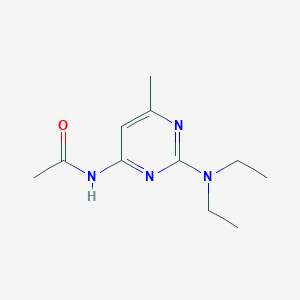
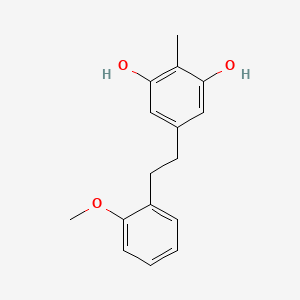
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
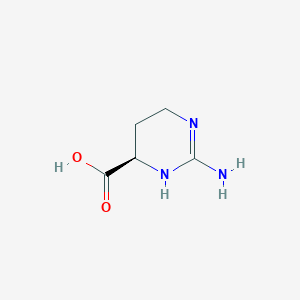
![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
